![molecular formula C9H6N2O B14437936 4-oxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene CAS No. 76822-88-3](/img/structure/B14437936.png)
4-oxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxa-3,9-diazatricyclo[64002,6]dodeca-1,5,7,9,11-pentaene is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene typically involves multi-step organic reactions. The specific synthetic routes and reaction conditions can vary, but they generally include the formation of the tricyclic core through cyclization reactions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
4-oxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts or reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.
Applications De Recherche Scientifique
4-oxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.
Mécanisme D'action
The mechanism of action of 4-oxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tricyclic organic molecules with comparable structures, such as:
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 8-oxa-2,4-diazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-5-carboxylic acid
Uniqueness
The uniqueness of 4-oxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene lies in its specific tricyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized research applications.
Propriétés
Numéro CAS |
76822-88-3 |
|---|---|
Formule moléculaire |
C9H6N2O |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
4-oxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene |
InChI |
InChI=1S/C9H6N2O/c1-2-7-8(10-3-1)4-6-5-12-11-9(6)7/h1-5,11H |
Clé InChI |
AVRZUCUEGDLROR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=CON3)C=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


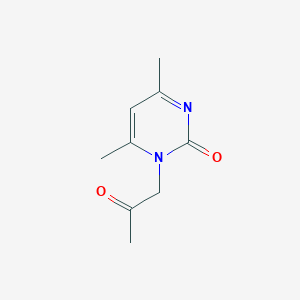


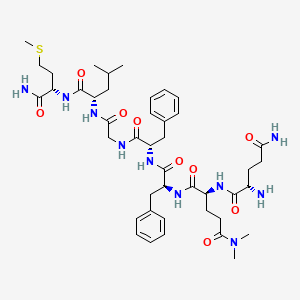
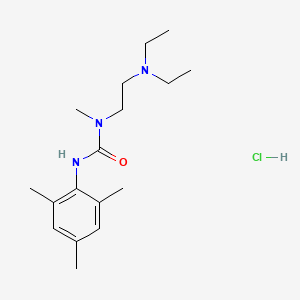
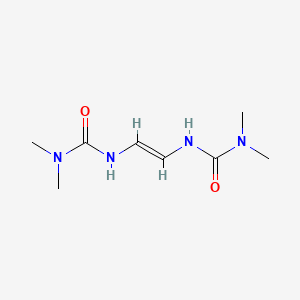
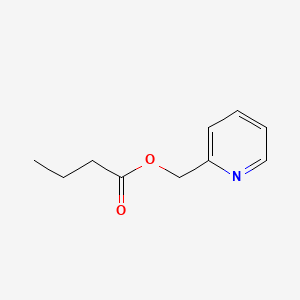
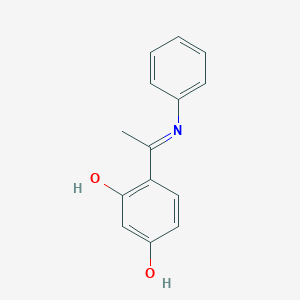
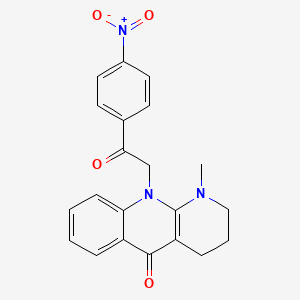

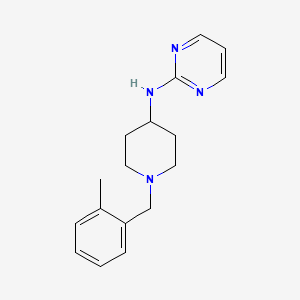
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
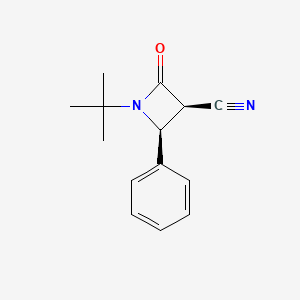
![2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione](/img/structure/B14437923.png)
